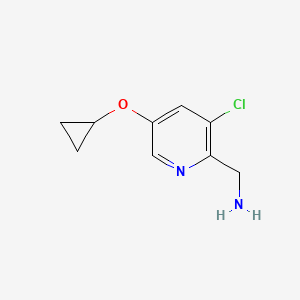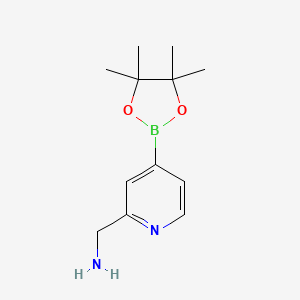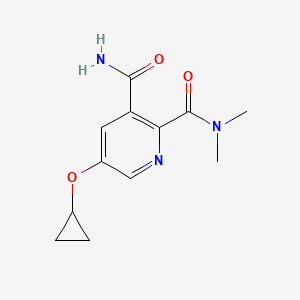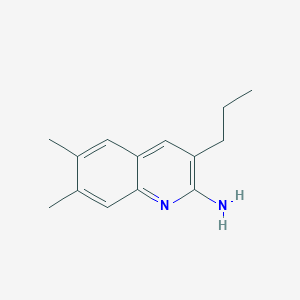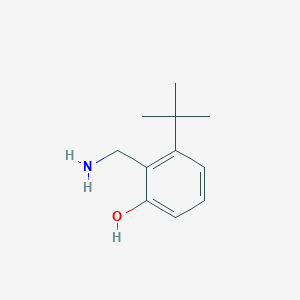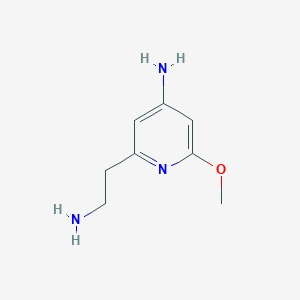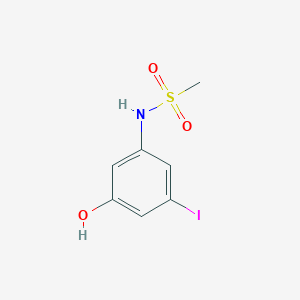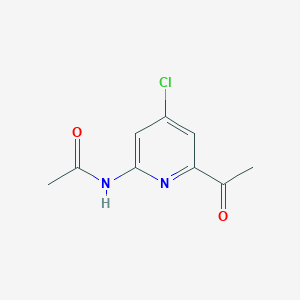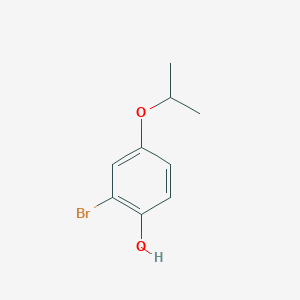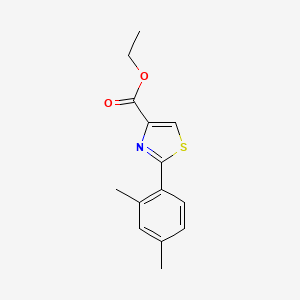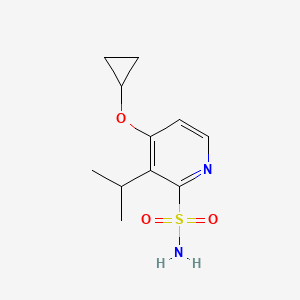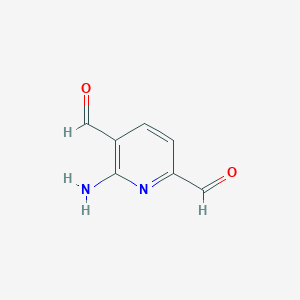
6-Aminopyridine-2,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and aldehyde groups at the 2- and 5-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of pyridine to form 2,5-dinitropyridine, followed by reduction to yield 2,5-diaminopyridine. Subsequent formylation of the amino groups results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic strategies often involve optimizing reaction conditions to improve yield and purity. Techniques such as solvent selection, temperature control, and purification methods are crucial for large-scale production .
化学反应分析
Types of Reactions
6-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 6-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 6-Aminopyridine-2,5-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 6-Aminopyridine-2,5-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For example, derivatives of aminopyridines are known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is particularly relevant in the context of neurological research .
相似化合物的比较
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the amino group at the 6-position.
2,5-Dimethylpyrazine: Contains methyl groups instead of aldehyde groups.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research.
Uniqueness
Its ability to form Schiff bases and other derivatives makes it a versatile compound for synthetic and medicinal chemistry .
属性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC 名称 |
6-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-4H,(H2,8,9) |
InChI 键 |
ZVWHZIMEZIKACN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C=O)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


